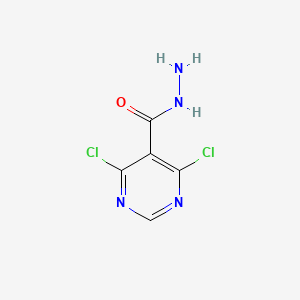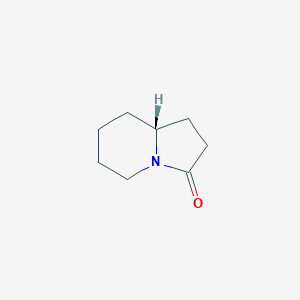
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Amination: Introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylamines.
Reduction: Reduction of the fluorophenyl group or the cyclopropane ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Biological Activity: Investigation of its biological activity, including potential pharmacological effects.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(3-Fluorophenyl)cyclopropan-1-amine: Without the chiral centers, potentially different reactivity and applications.
Uniqueness
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1S,2R)-2-(3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m1/s1 |
InChI Key |
OXGGARNLAOPVNV-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)






![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)


